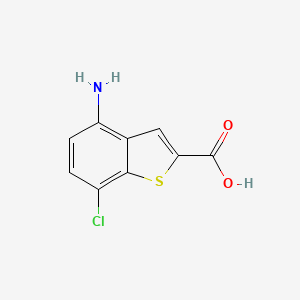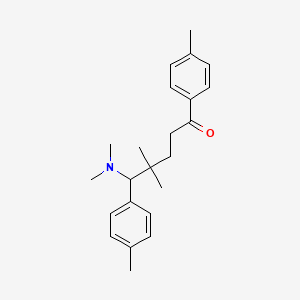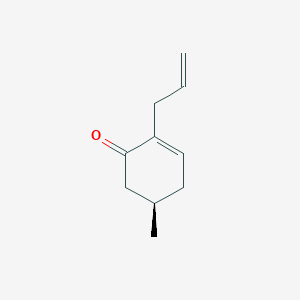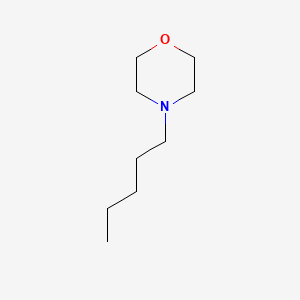![molecular formula C8H12 B14750694 Bicyclo[5.1.0]oct-3-ene CAS No. 659-84-7](/img/structure/B14750694.png)
Bicyclo[5.1.0]oct-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[5.1.0]oct-3-ene is an organic compound with the molecular formula C8H12. It is a bicyclic hydrocarbon that features a unique ring structure, making it an interesting subject of study in organic chemistry. The compound is known for its strained ring system, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bicyclo[5.1.0]oct-3-ene can be synthesized through various methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the regioselective cleavage of the obtained tricyclo[3.2.1.02.7]octan-3-one intermediate . This method highlights the use of cycloaddition reactions and subsequent ring-opening processes to construct the bicyclic framework.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound’s synthesis typically involves standard organic synthesis techniques. These may include the use of specialized catalysts and controlled reaction conditions to ensure high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[5.1.0]oct-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated bicyclic compounds.
Substitution: The strained ring system allows for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield ketones or alcohols, while reduction can produce more saturated hydrocarbons.
Aplicaciones Científicas De Investigación
Bicyclo[5.1.0]oct-3-ene has several applications in scientific research:
Chemistry: It serves as a model compound for studying strained ring systems and their reactivity.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of interest in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of bicyclo[5.1.0]oct-3-ene involves its strained ring system, which makes it highly reactive. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.2.1]octane: Another bicyclic hydrocarbon with a different ring structure.
Bicyclo[4.2.0]octa-1,5,7-triene: A compound with a similar bicyclic framework but different functional groups.
Uniqueness
Bicyclo[5.1.0]oct-3-ene is unique due to its specific ring strain and reactivity. This makes it a valuable compound for studying the effects of ring strain on chemical reactivity and for developing new synthetic methodologies.
Propiedades
Número CAS |
659-84-7 |
|---|---|
Fórmula molecular |
C8H12 |
Peso molecular |
108.18 g/mol |
Nombre IUPAC |
bicyclo[5.1.0]oct-3-ene |
InChI |
InChI=1S/C8H12/c1-2-4-7-6-8(7)5-3-1/h1-2,7-8H,3-6H2 |
Clave InChI |
AOEUXGZARHPSOK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC2CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[4.2.1]nonane](/img/structure/B14750617.png)
![9H-Phenanthro[2,3-d][1,3]dioxole](/img/structure/B14750627.png)
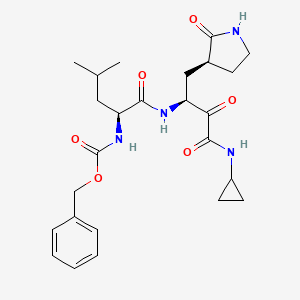

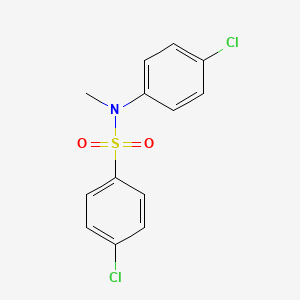
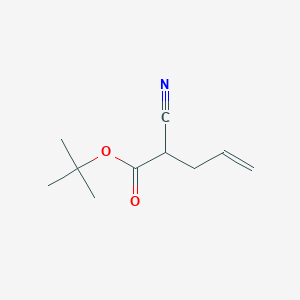
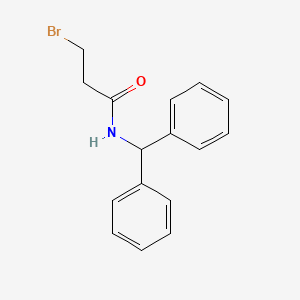

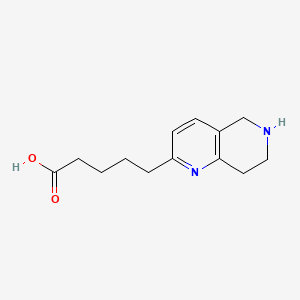
![Tert-butyl (3AR,7AR)-octahydrospiro[indole-3,3'-piperidine]-1'-carboxylate](/img/structure/B14750663.png)
